(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate
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Overview
Description
(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is a derivative of cholesterol, a type of sterol that is an essential component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound is characterized by the presence of a benzoate group attached to the 3-hydroxyl group of the cholesterol molecule, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate typically involves the esterification of (3beta,7alpha)-Cholest-5-ene-3,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives and as a model compound for studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its effects on cholesterol metabolism and its potential as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products that require sterol derivatives.
Mechanism of Action
The mechanism of action of (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate involves its interaction with cellular membranes and its influence on membrane fluidity and permeability. The compound may also interact with specific molecular targets, such as enzymes involved in cholesterol metabolism, and modulate their activity. Additionally, the benzoate group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Cholest-5-ene-3beta,7alpha-diol: The parent compound without the benzoate group.
Cholest-5-ene-3beta,7alpha-diol 7-Benzoate: A similar compound with the benzoate group attached to the 7-hydroxyl group.
Cholest-5-ene-3beta,7alpha-diol 3,7-Dibenzoate: A derivative with benzoate groups attached to both the 3- and 7-hydroxyl groups.
Uniqueness
(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate is unique due to the specific positioning of the benzoate group at the 3-hydroxyl position, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, such as enhanced membrane permeability and specific interactions with molecular targets.
Properties
IUPAC Name |
[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQOZGBTTMUPRW-SPKZKWMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675764 |
Source
|
Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40824-59-7 |
Source
|
Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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